Boc-alpha-methyl-D-Propargylglycine

Descripción general

Descripción

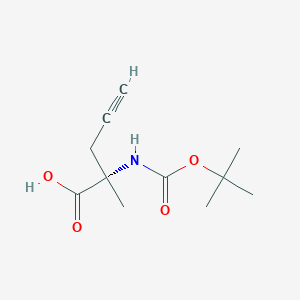

Boc-alpha-methyl-D-Propargylglycine: is a synthetic amino acid derivative characterized by the presence of a propargyl group and a Boc (tert-butoxycarbonyl) protecting group. Its IUPAC name is (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid. This compound is primarily used in research settings and is not intended for therapeutic purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-alpha-methyl-D-Propargylglycine typically involves the protection of the amino group with a Boc group, followed by the introduction of the propargyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Boc-alpha-methyl-D-Propargylglycine can undergo various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form different functional groups.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The propargyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-α-methyl-D-PG is widely used in the synthesis of peptides, especially in developing novel therapeutic agents. It acts as a precursor for the incorporation of propargylglycine into peptides, which can enhance their stability and bioactivity.

| Application | Details |

|---|---|

| Peptide Coupling | Used as a coupling reagent in solid-phase peptide synthesis (SPPS). |

| Therapeutic Development | Facilitates the creation of peptides with improved pharmacological properties. |

Neuroscience Research

Research has indicated that Boc-α-methyl-D-PG can play a role in studying neurotransmitter systems and neuroprotective agents. It is being explored for its potential to mitigate neurodegenerative diseases by influencing mitochondrial function.

| Study Focus | Findings |

|---|---|

| Neuroprotection | Investigated for its effects on mitochondrial health and neuroprotection in models of Alzheimer's and Parkinson's diseases. |

| Mechanism of Action | May induce mitohormesis, enhancing cellular resilience against stressors. |

Drug Development

The compound's structure allows for significant modifications that can lead to the discovery of new drugs, particularly within cancer therapy. Its ability to inhibit specific enzymes makes it a candidate for further investigation.

| Target Enzyme | Potential Therapeutic Use |

|---|---|

| Proline Dehydrogenase | Investigated as an inhibitor to enhance anticancer properties and protect against neurodegenerative processes. |

Bioconjugation

Boc-α-methyl-D-PG is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules, enhancing the functionality of drugs and diagnostics.

| Application Type | Purpose |

|---|---|

| Drug Delivery Systems | Improves targeting and efficacy of therapeutic agents through conjugation with targeting moieties. |

Analytical Chemistry

In analytical methods, Boc-α-methyl-D-PG is employed to improve the detection and quantification of various biomolecules, enhancing sensitivity and specificity in assays.

| Technique | Application |

|---|---|

| HPLC Methods | Used as a standard or modifier to improve separation efficiency in chromatographic techniques. |

Neuroprotective Studies

A series of preclinical studies have shown that Boc-α-methyl-D-PG may induce beneficial changes in mitochondrial dynamics, potentially offering new avenues for treating neurodegenerative diseases such as Huntington’s disease (HD) and Alzheimer’s disease (AD). In these studies, mice treated with varying doses exhibited improvements in metabolic profiles and brain health markers.

Cancer Research

Research has identified Boc-α-methyl-D-PG as a promising candidate for cancer therapy due to its ability to inhibit proline dehydrogenase (ProDH), an enzyme involved in cancer cell metabolism. In vitro studies demonstrated that treatment with this compound led to reduced viability of cancer cells, suggesting its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of Boc-alpha-methyl-D-Propargylglycine involves its interaction with specific molecular targets, such as enzymes. As an inhibitor of monoamine oxidase B (MAO-B), it binds to the enzyme’s active site, preventing the breakdown of monoamines. This inhibition can affect various biochemical pathways and has implications for research in neurochemistry and pharmacology.

Comparación Con Compuestos Similares

Boc-alpha-methyl-L-Propargylglycine: This is the L-enantiomer of Boc-alpha-methyl-D-Propargylglycine and has similar chemical properties but different biological activities.

Propargylglycine: A simpler analog without the Boc protecting group, used in various chemical and biological studies.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the propargyl group. These features make it a valuable tool in research for studying enzyme interactions and developing new synthetic methodologies.

Actividad Biológica

Boc-alpha-methyl-D-Propargylglycine (Boc-D-PrG) is a unique amino acid derivative that has garnered significant attention in biochemical and medicinal research due to its distinct structural features and biological activities. This article explores its biological activity, focusing on its role as an inhibitor of monoamine oxidase B (MAO-B), its applications in enzyme studies, and its potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a propargyl functional group and a tert-butyloxycarbonyl (Boc) protecting group. This structure allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry and peptide synthesis.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₂ |

| Molecular Weight | 221.26 g/mol |

| CAS Number | 125376-33-2 |

| Solubility | Soluble in organic solvents |

Boc-D-PrG acts primarily as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, Boc-D-PrG prevents the breakdown of monoamines, which can enhance neurotransmitter availability and has implications for neurochemistry and pharmacology. The compound binds to the active site of MAO-B, effectively blocking substrate access and leading to altered biochemical pathways associated with mood regulation and neurodegenerative diseases.

Enzyme Interaction Studies

Boc-D-PrG has been utilized extensively in studies aimed at understanding enzyme interactions and protein modifications. Its role as a substrate or inhibitor in various biochemical pathways makes it a critical tool for researchers investigating the dynamics of enzyme activity and regulation.

- Inhibition Studies : Research indicates that Boc-D-PrG can inhibit MAO-B effectively, which is relevant for developing treatments for conditions like Parkinson's disease.

- Renin Interaction : Studies have highlighted its interaction with renin, suggesting potential applications in hypertension treatment.

Click Chemistry Applications

The unique propargyl group in Boc-D-PrG facilitates its use in click chemistry—a powerful tool for labeling and tracking biomolecules within living systems. This capability enhances its utility in biological research, particularly in the development of bioconjugates for therapeutic applications.

Case Studies

- Neurochemical Studies : A study demonstrated that Boc-D-PrG's inhibition of MAO-B led to increased levels of dopamine in neuronal cultures, suggesting its potential for neuroprotective strategies.

- Cancer Research : Investigations into related compounds like N-propargylglycine have shown promising anticancer properties, with similar mechanisms potentially applicable to Boc-D-PrG due to structural similarities .

Comparative Analysis

When compared to similar compounds, Boc-D-PrG exhibits unique properties that enhance its biological activity:

Propiedades

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJSEALENIKHQU-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC#C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.